molecular formula C18H14N2O5 B5964072 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate

Cat. No. B5964072
M. Wt: 338.3 g/mol
InChI Key: MVDUYMMATQQJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate, also known as BEB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is not fully understood. However, it has been suggested that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate exerts its biological activity through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in lab experiments is its high potency and selectivity towards certain enzymes and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these enzymes and developing new anticancer agents. However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate. One direction is to further investigate the mechanisms of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in order to develop more potent and selective inhibitors of certain enzymes and cancer cells. Another direction is to explore the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in combination with other drugs for the treatment of cancer. Additionally, the development of new formulations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate with improved solubility could enhance its potential as a therapeutic agent.

Synthesis Methods

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can be synthesized through a multi-step process, starting with the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with benzoyl chloride to form 2-(benzoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindole. This intermediate is then reacted with ethyl chloroformate to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In drug discovery, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been used as a lead compound for the development of new anticancer agents. In cancer research, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-15(12-6-2-1-3-7-12)19-18(24)25-11-10-20-16(22)13-8-4-5-9-14(13)17(20)23/h1-9H,10-11H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDUYMMATQQJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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